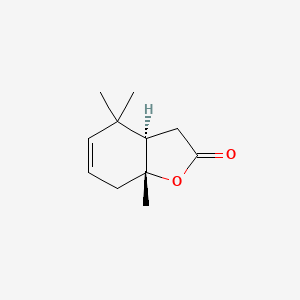
(3aR,7aR)-4,4,7a-Trimethyl-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aR)-4,4,7a-Trimethyl-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one is a chemical compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-4,4,7a-Trimethyl-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-4,4,7a-Trimethyl-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles like halogens or alkyl groups. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives. These products can be further utilized in different applications, enhancing the versatility of the compound.
Scientific Research Applications
(3aR,7aR)-4,4,7a-Trimethyl-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3aR,7aR)-4,4,7a-Trimethyl-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR)-6-benzyl-3,4,4-trimethyl-hexahydro-3H-spiro[[1,2]oxazolo[4,3-c]pyridine-1,1’-cyclopropane]
- (2R,3R,3aR,7aR)-3-(benzyloxy)-2-methoxy-2H,3H,3aH,5H,7aH-furo[3,2-b]pyran
- (3aR,7aR)-3a,4,7,7a-tetrahydro-3H-indazole
Uniqueness
What sets (3aR,7aR)-4,4,7a-Trimethyl-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87164-38-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(3aR,7aR)-4,4,7a-trimethyl-3a,7-dihydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h4-5,8H,6-7H2,1-3H3/t8-,11-/m1/s1 |
InChI Key |
LSWJLHIDQMHFEF-LDYMZIIASA-N |
Isomeric SMILES |
C[C@@]12CC=CC([C@H]1CC(=O)O2)(C)C |
Canonical SMILES |
CC1(C=CCC2(C1CC(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



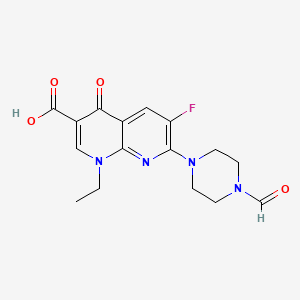
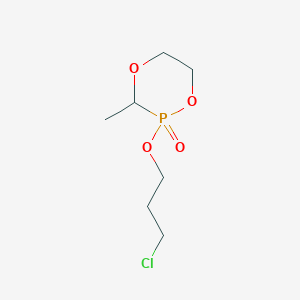
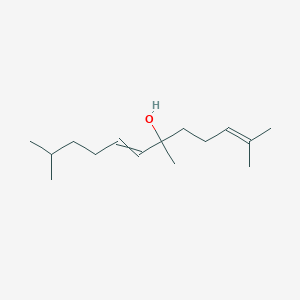
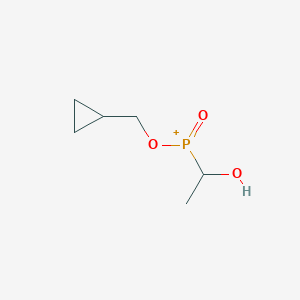
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
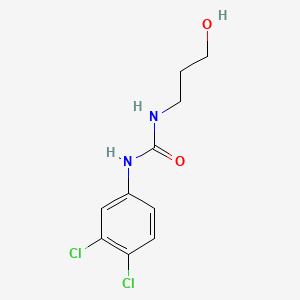
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
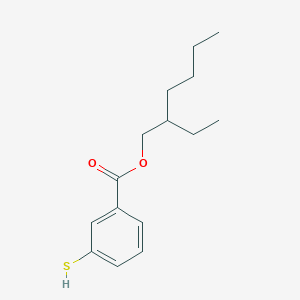
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
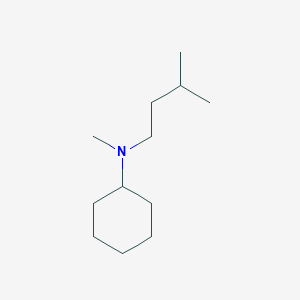
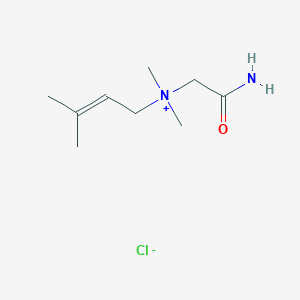
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)

